molecular formula C10H10BrFN4 B1468068 {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1248231-31-3

{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No. B1468068
CAS RN: 1248231-31-3
M. Wt: 285.12 g/mol
InChI Key: LOKGPNNAHAHUHZ-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring. The compound also contains a bromo-fluorophenyl group and a methanamine group attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a bromo-fluorophenyl group, and a methanamine group. The exact structure would depend on the positions of these groups on the triazole ring .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring. The bromo and fluoro substituents on the phenyl group could also be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the bromo and fluoro substituents on the phenyl ring could significantly influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antiviral Applications

The indole derivatives, which share structural similarities with the compound , have been reported to exhibit potent antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other RNA and DNA viruses . This suggests that “{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine” could be synthesized and tested for potential antiviral properties, particularly against contemporary viral strains.

Anti-inflammatory and Anticancer Activities

Indole derivatives are also known for their anti-inflammatory and anticancer properties. The presence of a triazole ring in the compound could potentially enhance these activities, making it a candidate for the development of new anti-inflammatory and anticancer agents . Research could focus on the compound’s efficacy in reducing inflammation and inhibiting cancer cell growth.

Antimicrobial Properties

Compounds with bromo-fluorophenyl groups have been associated with strong antimicrobial properties. The compound “{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine” could be explored for its effectiveness against a range of bacterial and fungal pathogens, contributing to the field of antibiotics and antifungals .

Neuroprotective Effects

The bromo and fluoro substituents on the phenyl ring may confer neuroprotective effects. Investigating the compound’s ability to protect neuronal cells from oxidative stress and neurodegenerative conditions could be a significant area of research, potentially leading to the development of treatments for diseases like Alzheimer’s and Parkinson’s .

Agricultural Chemicals

Derivatives of indole, such as indole-3-acetic acid, play a role as plant hormones. The compound could be studied for its potential use in agriculture, possibly as a growth regulator or a component of pesticides, given its structural similarity to other bioactive indole derivatives .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Brominated and fluorinated compounds can be hazardous and require careful handling .

Future Directions

The study of triazole derivatives is a very active area of research, due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Mechanism of Action

properties

IUPAC Name

[1-[(3-bromo-4-fluorophenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN4/c11-9-3-7(1-2-10(9)12)5-16-6-8(4-13)14-15-16/h1-3,6H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKGPNNAHAHUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)CN)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 2
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 3
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 4
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 5
Reactant of Route 5
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 6
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

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